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Compound of Interest

Compound Name: 3-(Cyclobutylamino)phenol

Cat. No.: B15259257

An In-depth Technical Guide to the Synthesis and Characterization of 3-
(Cyclobutylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and
characterization of 3-(Cyclobutylamino)phenol, a molecule of interest in medicinal chemistry
due to the presence of the cyclobutane moiety, which is increasingly utilized in drug discovery.
[1][2] The cyclobutane ring offers a unique three-dimensional structure that can improve
pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[1][2]

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of 3-
(Cyclobutylamino)phenol and related compounds.
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3- 3-(n-
Property (Cyclobutylamino)p Butylamino)phenol Phenol (Reference)
henol (Predicted) (Reference)
Molecular Formula C10H13NO C10H15NO[3] CeHeO[4]
Molecular Weight 163.22 g/mol 165.23 g/mol [3] 94.11 g/mol [4]
Melting Point (°C) 115-125 Not Available 40.89[4]
Boiling Point (°C) > 300 (decomposes) Not Available 181.87[4]
Off-white to light ) Colorless to light pink
Appearance i ) Not Available ) )
brown crystalline solid crystalline solid[4]

Soluble in methanol,

N ethanol, DMSO; ) Soluble in water and
Solubility ) ) Not Available
sparingly soluble in ethanol[4]
water
logP ~2.5 2.8[3] 1.46[4]

Proposed Synthesis

A plausible and efficient synthetic route to 3-(Cyclobutylamino)phenol is via reductive
amination of 3-aminophenol with cyclobutanone. This method is widely used for the synthesis
of N-alkylated amines.

Reaction Scheme:
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Reaction Conditions

Dichloromethane (DCM)

Sodium triacetoxyborohydride

(STAB)
Reactants
Cyclobutanone
i
3-Aminophenol * Cyclobutanone ,: Schiff Base Intermediate : * [H] (STAB 3-(Cyclobutylamino)phenol
|

Click to download full resolution via product page

Caption: Proposed synthesis of 3-(Cyclobutylamino)phenol via reductive amination.

Experimental Protocol: Reductive Amination

Materials:

e 3-Aminophenol

e Cyclobutanone

e Sodium triacetoxyborohydride (STAB)

e Dichloromethane (DCM), anhydrous

e Saturated aqueous sodium bicarbonate solution

e Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate

Silica gel for column chromatography

Ethyl acetate

Hexanes

Procedure:

To a solution of 3-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM), add
cyclobutanone (1.2 eq).

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff
base intermediate.

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium
bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude
product.

Purify the crude product by silica gel column chromatography using a gradient of ethyl
acetate in hexanes to yield 3-(Cyclobutylamino)phenol.

Characterization

The structure and purity of the synthesized 3-(Cyclobutylamino)phenol would be confirmed

by various spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3):

0 7.10-7.20 (m, 1H, Ar-H): Aromatic proton.

0 6.20-6.30 (m, 3H, Ar-H): Aromatic protons.

0 4.50-5.50 (br s, 1H, OH): Phenolic hydroxyl proton, broad singlet, chemical shift can vary
with concentration and solvent.[5][6]

0 3.80-3.90 (p, 1H, N-CH): Methine proton of the cyclobutyl group attached to the nitrogen.

0 3.50-4.00 (br s, 1H, NH): Amine proton, broad singlet.

0 2.20-2.35 (m, 2H, CH2): Methylene protons of the cyclobutyl group.

0 1.90-2.10 (m, 2H, CH2): Methylene protons of the cyclobutyl group.

0 1.60-1.80 (m, 2H, CH2): Methylene protons of the cyclobutyl group.

13C NMR (100 MHz, CDCls):

0 156.0 (C-OH): Aromatic carbon attached to the hydroxyl group.

0 149.0 (C-N): Aromatic carbon attached to the amino group.

0 130.0 (Ar-CH): Aromatic methine carbon.

0 108.0 (Ar-CH): Aromatic methine carbon.

0 105.0 (Ar-CH): Aromatic methine carbon.

0 101.0 (Ar-CH): Aromatic methine carbon.

0 51.0 (N-CH): Methine carbon of the cyclobutyl group attached to the nitrogen.

0 31.0 (CH2): Methylene carbons of the cyclobutyl group.
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e 0 15.0 (CHz2): Methylene carbon of the cyclobutyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups
present.

e ~3300-3400 cm™! (broad): O-H stretch of the phenolic hydroxyl group.[6][7]
e ~3350 cm~1 (sharp): N-H stretch of the secondary amine.

e ~3000-3100 cm~*: Aromatic C-H stretch.

e ~2850-2950 cm~1: Aliphatic C-H stretch of the cyclobutyl group.

e ~1600, 1500 cm~*: C=C stretching vibrations of the aromatic ring.[7]

e ~1230 cm~1: C-O stretch of the phenol.[8]

e ~1150 cm~1: C-N stretch of the amine.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

e Expected [M+H]*: 164.1075 for C1o0H1aNO*.

Experimental and Analytical Workflow

The following diagram illustrates the overall workflow from synthesis to characterization.
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Caption: Workflow for the synthesis and characterization of 3-(Cyclobutylamino)phenol.

Significance in Drug Discovery
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The incorporation of a cyclobutyl moiety into small molecules is a recognized strategy in drug
design.[1][2] The rigid, puckered conformation of the cyclobutane ring can introduce favorable
structural constraints, leading to enhanced binding affinity and selectivity for biological targets.
[2] Furthermore, the three-dimensional nature of the cyclobutyl group can improve
physicochemical properties such as solubility and metabolic stability, which are critical for drug
development.[1][9]

Phenolic compounds are also known for a wide range of biological activities, including
antioxidant, anti-inflammatory, and antimicrobial properties.[10][11][12] The combination of a
phenol and a cyclobutylamine in one molecule, as in 3-(Cyclobutylamino)phenol, presents an
interesting scaffold for the development of novel therapeutic agents. The synthesis and
characterization of this compound are the first crucial steps toward exploring its potential
biological activities and its utility as a building block in medicinal chemistry.
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Caption: Role of 3-(Cyclobutylamino)phenol in a drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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